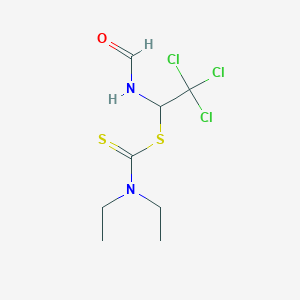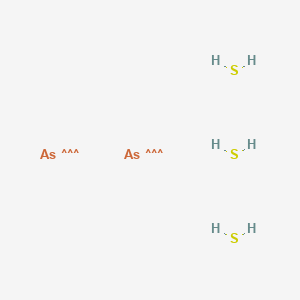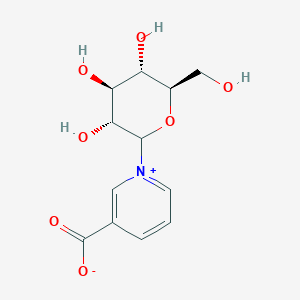
N-(D-glucopyranosyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(D-glucopyranosyl)nicotinate is a N-glycosylnicotinate. It is a conjugate base of a N-(D-glucopyranosyl)nicotinic acid.
Applications De Recherche Scientifique
Nutritional Value and Metabolic Role
N-(D-glucopyranosyl)nicotinate has been studied for its nutritional value, particularly in its relation to niacin (vitamin B3). Research has shown that this compound, found in plants, can act as a detoxified product or storage form of nicotinic acid (niacin). In rats, the relative activity of N-(D-glucopyranosyl)nicotinate to nicotinic acid was noted in various indices such as body weight gain, food intake, blood NAD content, and urinary excretion of niacin and its metabolites. However, it exhibited no niacin activity in Lactobacillus plantarum ATCC 8014 (Nishitani et al., 1996).
Enzymatic Activity and Biosynthesis
The enzymatic activity for the biosynthesis of N-(D-glucopyranosyl)nicotinate was identified in cultured tobacco cells. This involves UDP-glucose: nicotinic acid-N-glucosyltransferase, indicating a novel metabolic pathway for niacin in plants. The properties of this enzyme, including optimum temperature and pH, Km values for NiA and UDP-glucose, and the effect of various compounds on its activity, were explored (Taguchi et al., 1997).
Role in Plant Metabolism
N-(D-glucopyranosyl)nicotinate has been identified as a major metabolite from niacin in cultured tobacco cells. This suggests its role as a potentially detoxified form of excess niacin in plants, implying a specific metabolic adaptation (Nishitani et al., 1995).
Implications in G Protein-Coupled Receptor Signaling
Nicotinic acid, closely related to N-(D-glucopyranosyl)nicotinate, activates G protein-coupled receptor signaling, impacting processes like lipid metabolism and inflammation. This highlights the broader implications of nicotinic acid derivatives in cellular signaling pathways (Santolla et al., 2014).
Therapeutic Potential in Obesity and Diabetes
Nicotinamide, another derivative of niacin, plays a role in obesity and type 2 diabetes. It affects Glut4 glucose transporter expression, influencing systemic insulin sensitivity and energy metabolism, which could have indirect implications for N-(D-glucopyranosyl)nicotinate (Kraus et al., 2014).
Propriétés
Nom du produit |
N-(D-glucopyranosyl)nicotinate |
|---|---|
Formule moléculaire |
C12H15NO7 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11?/m1/s1 |
Clé InChI |
CRXJVFIHZPTDKA-YBTJCZCISA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



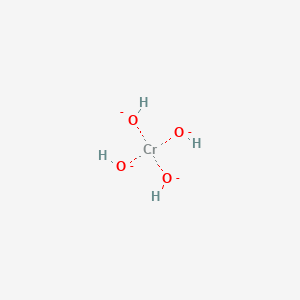

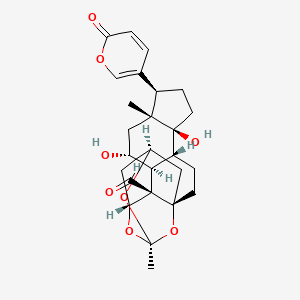
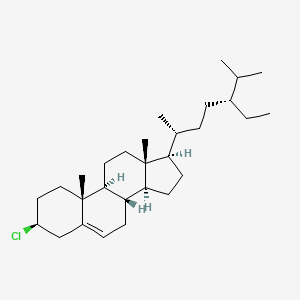

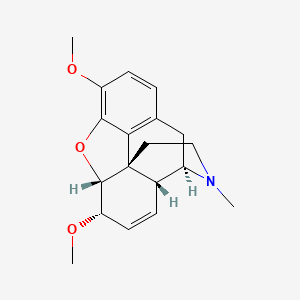
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
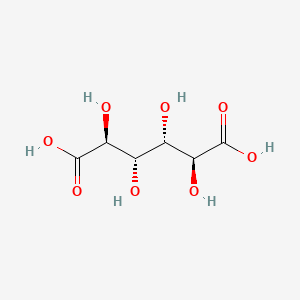
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)

